4-(4-Hydroxyphenyl)butanehydrazide

Description

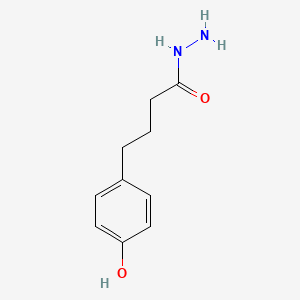

4-(4-Hydroxyphenyl)butanehydrazide is a hydrazide derivative characterized by a four-carbon aliphatic chain (butane) terminating in a hydrazide group (-CONHNH₂) and a 4-hydroxyphenyl substituent. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the phenolic -OH and hydrazide groups, which influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(4-hydroxyphenyl)butanehydrazide |

InChI |

InChI=1S/C10H14N2O2/c11-12-10(14)3-1-2-8-4-6-9(13)7-5-8/h4-7,13H,1-3,11H2,(H,12,14) |

InChI Key |

FMHUNRSUKRPDDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)NN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazides with Aromatic Substituents

- 4-(1H-Indol-3-yl)butanohydrazide (): Structure: Replaces the hydroxyphenyl group with an indole moiety. Properties: The indole group enhances π-π stacking interactions and lipophilicity, improving membrane permeability. Applications: Used in organotin(IV) complexes (e.g., N'-(2-hydroxybenzylidene)-4-(1H-indol-3-yl)butanehydrazide) for selective cytotoxicity against cancer cells (A549 and MCF7 cell lines) .

- (E)-4-(2,4-Dichlorophenoxy)-N'-(2-fluoro-4-hydroxybenzylidene)butanehydrazide (Compound 23, ): Structure: Features dichlorophenoxy and fluorohydroxybenzylidene substituents. Properties: Halogen atoms increase molecular weight (383.23 g/mol for a similar compound, ) and electron-withdrawing effects, enhancing stability and bioactivity. Comparison: The absence of halogens in 4-(4-Hydroxyphenyl)butanehydrazide likely results in lower cytotoxicity but improved aqueous solubility.

Chain-Length Variants

- 2-(4-Hydroxyphenyl)acetohydrazide (): Structure: Shorter two-carbon chain (acetohydrazide). Properties: Lower molecular weight (180.20 g/mol) and reduced steric hindrance may enhance reactivity in nucleophilic additions.

Non-Hydrazide Analogues

- 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone, ): Structure: Shares the 4-(4-hydroxyphenyl)butane backbone but lacks the hydrazide group. Properties: The ketone group reduces hydrogen-bonding capacity, limiting applications in metal coordination or supramolecular chemistry. Comparison: The hydrazide group in this compound enables Schiff base formation (e.g., with aldehydes), a key feature for synthesizing bioactive metal complexes .

Key Research Findings

- Synthetic Flexibility : Hydrazides like this compound serve as precursors for Schiff bases, which are critical in developing metal complexes with anticancer properties .

- Structure-Activity Relationships: Electron-donating groups (e.g., -OH) improve solubility but may reduce cell membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.